
2,2-Dimethylchroman-8-carbaldehyde
Overview
Description
2,2-Dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C12H14O2 . It is used for research and development purposes .
Synthesis Analysis
An organocatalytic approach has been reported for the synthesis of 2,2-dimethylchromans. This method involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols . This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 190.24 .Chemical Reactions Analysis
The 2,2-dimethylchroman framework, which is a result of the prenylation reaction of phenol, occurs in many complex natural and synthetic compounds . The best way to obtain 2,2-dimethylchromans and in general prenylated arenes is the direct installation of isoprene, which normally involves transition-metal Lewis acid catalysts or organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H14O2), molecular weight (190.24), and its structure . More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Applications in Organic Synthesis and Chemistry
Metal-Free Prenylation Reactions : A study by Omoregbee et al. (2020) explored an organocatalytic approach to synthesize 2,2-dimethylchromans using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method facilitates efficient, large-scale synthesis of 2,2-dimethylchromans with high efficiency and simple product purification, demonstrating the compound's role in organic synthesis (Omoregbee et al., 2020).
Novel Synthesis Approaches : Harutyunyan et al. (2017) reported on the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate, leading to the formation of various nitriles and esters. This research signifies the compound's potential in novel synthetic pathways (Harutyunyan et al., 2017).
Formation of Complex Structures : Ley et al. (2003) described the large-scale synthesis of a structurally similar compound, 5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, from D-mannitol. This highlights the versatility of related compounds in forming complex molecular structures (Ley et al., 2003).
Applications in Medicinal Chemistry and Pharmacology
- Biological Activity Exploration : The 2-dimethylchroman framework, as mentioned in the study by Omoregbee et al. (2020), is notable in various natural and synthetic compounds that exhibit a range of biological activities including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. This underscores the significance of 2,2-dimethylchroman-8-carbaldehyde in the development of pharmacologically active compounds (Omoregbee et al., 2020).
Mechanism of Action
While the specific mechanism of action for 2,2-Dimethylchroman-8-carbaldehyde is not mentioned in the search results, coumarin derivatives, which include chroman structures, have been studied for their various biological activities such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic effects .
Future Directions
The future directions for 2,2-Dimethylchroman-8-carbaldehyde could involve further exploration of its synthesis methods and potential biological activities. Given the biological activities associated with the 2,2-dimethylchroman framework , there may be potential for this compound in the development of new pharmaceuticals.
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVVSLGHIBFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


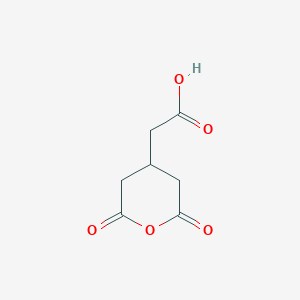

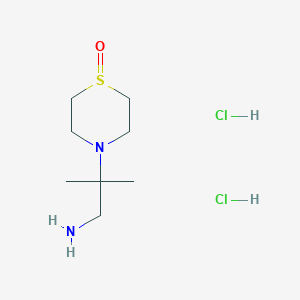
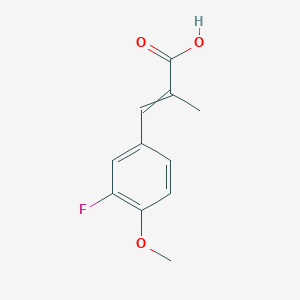

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
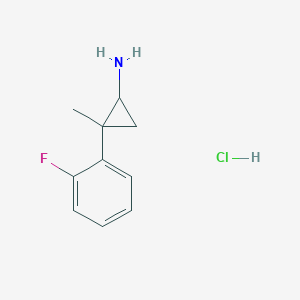
![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
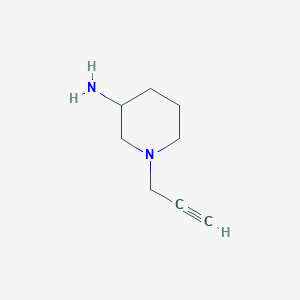
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
